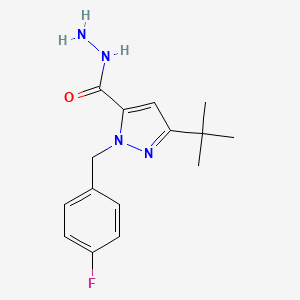

3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide

Übersicht

Beschreibung

- 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C16H23N5O .

- It belongs to the class of pyrazole derivatives and contains a tert-butyl group , a fluorobenzyl group , and a carbohydrazide functional group.

- The compound is synthesized for various purposes, including potential biological activities.

Synthesis Analysis

- The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions.

- Unfortunately, I don’t have access to specific synthetic procedures for this compound. However, it likely involves the introduction of the tert-butyl group, fluorobenzyl group, and carbohydrazide moiety.

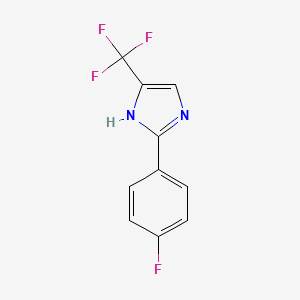

Molecular Structure Analysis

- The molecular structure consists of a pyrazole ring with substituents.

- The tert-butyl group and fluorobenzyl group are attached to the pyrazole ring.

- The carbohydrazide functional group is also part of the structure.

Chemical Reactions Analysis

- The compound may undergo various reactions typical of pyrazole derivatives, such as nucleophilic substitutions, acylations, and reductions.

- Specific reactions would depend on the functional groups present.

Physical And Chemical Properties Analysis

- Unfortunately, I don’t have specific data on physical properties like melting point, boiling point, or solubility.

- These properties can be experimentally determined in a laboratory.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Applications

A series of novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives were synthesized, showing inhibitory effects on the growth of A549 lung cancer cells. Among these, one compound exhibited the highest growth inhibitory effect and induced apoptosis in A549 cells, highlighting its potential as a potent apoptosis inducer in lung cancer therapy (Liang-Wen Zheng et al., 2009).

Catalysis and Oxidation Processes

Iron(III) and cobalt(III) complexes involving both keto and enol tautomeric forms of aroylhydrazone ligands were synthesized, demonstrating the complexes' role as catalysts in the microwave-assisted solvent-free peroxidative oxidation of alcohols. These findings underscore the relevance of these complexes in facilitating efficient and selective synthesis of ketones, with potential implications for industrial and research applications in chemistry (Manas Sutradhar et al., 2016).

Antiviral and Antifungal Properties

Research on pyrazole- and isoxazole-based heterocycles, derived from ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate, revealed compounds with promising antiviral activity against Herpes simplex type-1 (HSV-1) and significant cytotoxic activities. This suggests the utility of such compounds in developing new antiviral agents (K. Dawood et al., 2011).

Agricultural Applications

A novel series of 1,3,4-oxadiazole-2-carbohydrazides exhibited extremely bioactive properties against several types of fungi and oomycetes, with some compounds showing superior efficacy to existing fungicides. The study highlights the potential of these compounds as low-cost and versatile antifungal agents for agricultural use, possibly targeting succinate dehydrogenase (Yuan-Yuan Wu et al., 2019).

Molecular Docking and Spectroscopic Studies

(E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) was synthesized, characterized, and subjected to molecular docking studies, indicating its potential as an anti-diabetic agent. The compound's synthesis, structural, docking, and spectroscopic analyses contribute to its understanding as a bioactive molecule with specific targeting capabilities (K. Karrouchi et al., 2021).

Safety And Hazards

- The compound’s safety profile would depend on its intended use.

- Always handle chemicals with proper precautions and follow safety guidelines.

Zukünftige Richtungen

- Investigate potential applications of this compound in drug discovery, materials science, or other fields.

- Explore its reactivity and interactions with other molecules.

Remember that this analysis is based on general knowledge, and specific details would require further research and experimental data. If you need more specific information, consider consulting scientific literature or experts in the field. 🌟

Eigenschaften

IUPAC Name |

5-tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN4O/c1-15(2,3)13-8-12(14(21)18-17)20(19-13)9-10-4-6-11(16)7-5-10/h4-8H,9,17H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYGSOKHINHYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)NN)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378465 | |

| Record name | 3-tert-Butyl-1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729687 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide | |

CAS RN |

263762-14-7 | |

| Record name | 3-tert-Butyl-1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

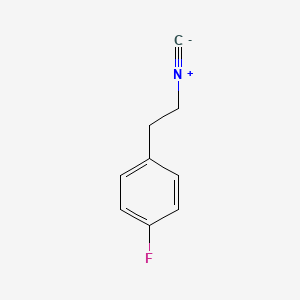

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

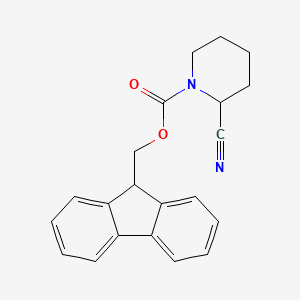

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1597696.png)